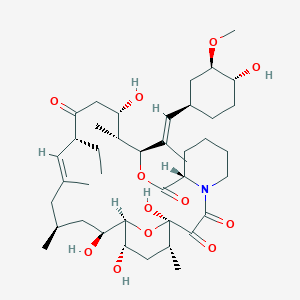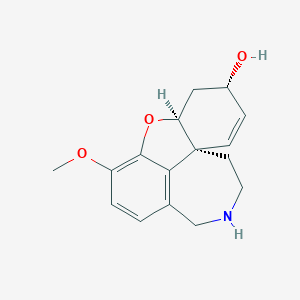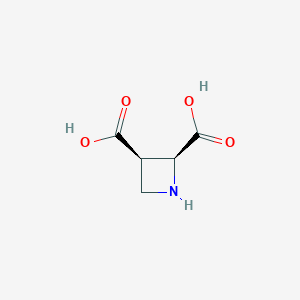
(2S,3R)-Azetidine-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-Azetidine-2,3-dicarboxylic acid, also known as Aze, is a non-proteinogenic amino acid that has been widely studied in the field of biochemistry and physiology. It is a cyclic amino acid that contains a four-membered ring, which makes it unique compared to other amino acids. Aze has been found to have various biochemical and physiological effects, making it an interesting molecule for scientific research.
Mécanisme D'action
The exact mechanism of action of (2S,3R)-Azetidine-2,3-dicarboxylic acid is not fully understood. However, it has been found to act as an agonist for the metabotropic glutamate receptor 4 (mGluR4), which is involved in the regulation of neurotransmitter release. (2S,3R)-Azetidine-2,3-dicarboxylic acid has also been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation.
Effets Biochimiques Et Physiologiques
(2S,3R)-Azetidine-2,3-dicarboxylic acid has been found to have various biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. (2S,3R)-Azetidine-2,3-dicarboxylic acid has also been found to increase the levels of glutathione, an antioxidant that plays a crucial role in protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
(2S,3R)-Azetidine-2,3-dicarboxylic acid has several advantages for lab experiments. It is stable and can be easily synthesized, making it readily available for research purposes. However, (2S,3R)-Azetidine-2,3-dicarboxylic acid has a low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on (2S,3R)-Azetidine-2,3-dicarboxylic acid. One potential area of study is its role in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. (2S,3R)-Azetidine-2,3-dicarboxylic acid has also been found to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of (2S,3R)-Azetidine-2,3-dicarboxylic acid and its potential as a drug target.
Conclusion
In conclusion, (2S,3R)-Azetidine-2,3-dicarboxylic acid is a unique amino acid that has been extensively studied for its potential use in the development of new drugs and therapies. It has various biochemical and physiological effects and has been found to have neuroprotective properties. Further research is needed to fully understand the potential of (2S,3R)-Azetidine-2,3-dicarboxylic acid as a drug target and its role in the treatment of neurological and inflammatory diseases.
Méthodes De Synthèse
The synthesis of (2S,3R)-Azetidine-2,3-dicarboxylic acid can be achieved through various methods, including the Strecker synthesis, which involves the reaction of aldehydes or ketones with ammonia and cyanide. Another method is the Curtius rearrangement, which involves the reaction of an acyl azide with a carboxylic acid to form (2S,3R)-Azetidine-2,3-dicarboxylic acid. Additionally, (2S,3R)-Azetidine-2,3-dicarboxylic acid can be synthesized from L-aspartic acid through a series of chemical reactions.
Applications De Recherche Scientifique
(2S,3R)-Azetidine-2,3-dicarboxylic acid has been extensively studied for its potential use in the development of new drugs and therapies. It has been found to have neuroprotective properties and has been shown to improve cognitive function in animal models. (2S,3R)-Azetidine-2,3-dicarboxylic acid has also been studied for its potential use in the treatment of schizophrenia and other neurological disorders.
Propriétés
Numéro CAS |
147332-12-5 |
|---|---|
Nom du produit |
(2S,3R)-Azetidine-2,3-dicarboxylic acid |
Formule moléculaire |
C5H7NO4 |
Poids moléculaire |
145.11 g/mol |
Nom IUPAC |
(2S,3R)-azetidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-6-3(2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3+/m1/s1 |
Clé InChI |
BLLPFMQOLSYTBX-GBXIJSLDSA-N |
SMILES isomérique |
C1[C@H]([C@H](N1)C(=O)O)C(=O)O |
SMILES |
C1C(C(N1)C(=O)O)C(=O)O |
SMILES canonique |
C1C(C(N1)C(=O)O)C(=O)O |
Synonymes |
2,3-Azetidinedicarboxylicacid,(2S-cis)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



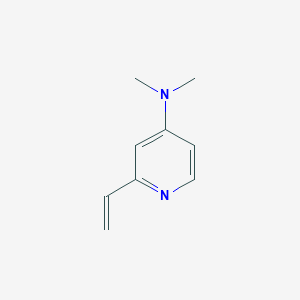
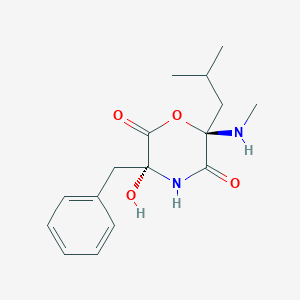
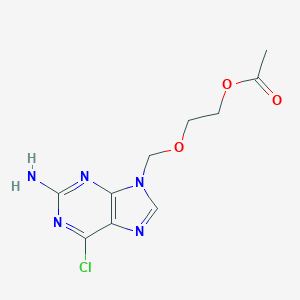
![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)
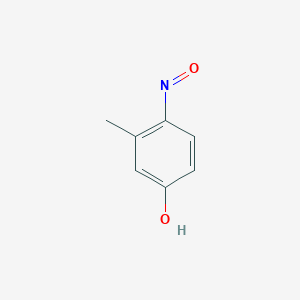

![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)
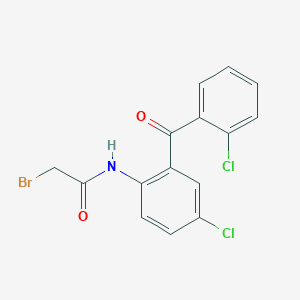
![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)

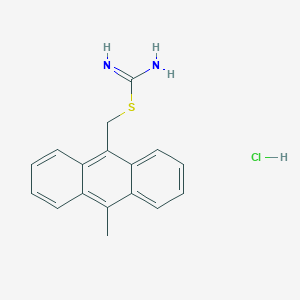
![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)
